Phenol, 2-[(9H-purin-6-ylamino)methyl]-
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Overview
Description
Phenol, 2-[(9H-purin-6-ylamino)methyl]- is a chemical compound with the molecular formula C12H11N5O This compound is notable for its unique structure, which includes a phenol group and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(9H-purin-6-ylamino)methyl]- typically involves the reaction of a phenol derivative with a purine derivative under specific conditions. One common method involves the use of a base to deprotonate the phenol, followed by the addition of the purine derivative to form the desired product. The reaction conditions often include a solvent such as dimethyl sulfoxide or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-[(9H-purin-6-ylamino)methyl]- may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(9H-purin-6-ylamino)methyl]- can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The purine derivative can be reduced under specific conditions.
Substitution: Both the phenol and purine groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various substituted phenol and purine derivatives, depending on the reagents used.
Scientific Research Applications
Phenol, 2-[(9H-purin-6-ylamino)methyl]- is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 2-[(9H-purin-6-ylamino)methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, while the purine derivative can interact with nucleic acids and proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Phenol, 2-[(9H-purin-6-ylamino)methyl]- can be compared with other similar compounds, such as:
Phenol, 2-[(1H-purin-9-ylamino)methyl]-: Similar structure but different position of the purine derivative.
Phenol, 2-[(1H-pyrimidin-6-ylamino)methyl]-: Contains a pyrimidine derivative instead of a purine derivative.
Phenol, 2-[(1H-imidazol-4-ylamino)methyl]-: Contains an imidazole derivative instead of a purine derivative.
Properties
IUPAC Name |
2-[(7H-purin-6-ylamino)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c18-9-4-2-1-3-8(9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVXPNRITVXAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2NC=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468210 |
Source
|
Record name | Phenol, 2-[(1H-purin-6-ylamino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20366-83-0 |
Source
|
Record name | Phenol, 2-[(1H-purin-6-ylamino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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